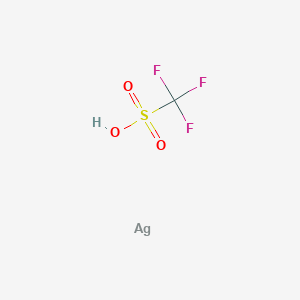

Silver trifluoromethanesulfonate

Overview

Description

Silver trifluoromethanesulfonate (AgTfMS) is a silver-based compound that has been used for a variety of applications in both scientific research and industry. It has been found to be a useful reagent for a number of different synthesis methods and has also been studied for its potential medical applications.

Scientific Research Applications

Catalysis in Organic Synthesis : Silver trifluoromethanesulfonate is utilized as a catalyst in various organic synthesis reactions. For instance, it efficiently catalyzes the cyclization of 2-alkynylbenzaldoxime derivatives into corresponding isoquinoline-N-oxides, offering a direct route to these compounds under mild conditions (Yeom, Kim, & Shin, 2008).

Complex Formation in Organometallic Chemistry : this compound forms complexes with various organic compounds. For example, it forms complexes with aromatics in solid state stoichiometries involving two salt units per organic, indicative of isomorphic structures (Dines, 1974).

Gas Chromatography Applications : It has been used in gas-liquid chromatography for the separation of mixtures of hydrocarbons. This compound becomes highly soluble in poly(methylphenylsiloxane) due to ion coordination, leading to effective separation of cyclohexane, cylcohexene, and benzene (Soto, Yanagihara, & Ogura, 1996).

Silver Nanoparticle Synthesis : It is used in the preparation of stable silver nanoparticle solutions in room temperature ionic liquids (RTILs), aiding in the advancement of nanostructure inorganic materials (Setua et al., 2011).

Electrochemical Applications : this compound is also involved in electrochemical studies, such as the electrochemical deposition of silver from ionic liquids containing silver ions (Ispas et al., 2011).

Formation of New Organic Compounds : It plays a role in the synthesis of new organic molecules, such as in the synthesis of [11C]methyl triflate, a compound of interest in radiopharmaceutical chemistry (Jewett, 1992).

Mechanism of Action

- In coordination chemistry, AgOTf can replace halide ligands with triflate ligands, enhancing reactivity and facilitating further transformations .

- AgOTf is involved in various synthetic pathways, including:

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Silver trifluoromethanesulfonate causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Relevant Papers There are several papers that discuss the use of this compound in various chemical reactions . For example, one paper discusses its use as a catalyst for the synthesis of dihydropyrimidine derivatives .

Biochemical Analysis

Biochemical Properties

Silver trifluoromethanesulfonate is a reactive triflating agent and a source of soluble silver ions . It is useful for the formation of electrophilic onium species and the promotion of Friedel-Crafts, nucleophile alkene cyclization, and esterification reactions

Cellular Effects

Silver ions are known to have antimicrobial properties and can interact with various cellular processes

Molecular Mechanism

It is known to be a source of silver ions, which can form electrophilic onium species . These species can participate in various reactions, including Friedel-Crafts reactions, nucleophile alkene cyclization, and esterification reactions

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Silver trifluoromethanesulfonate can be achieved through a metathesis reaction between Silver nitrate and trifluoromethanesulfonic acid. This reaction can be carried out in an aqueous or organic solvent depending on the desired purity of the final product. The reaction is exothermic and should be performed under controlled conditions to avoid any safety hazards.", "Starting Materials": ["Silver nitrate", "trifluoromethanesulfonic acid"], "Reaction": ["1. Dissolve Silver nitrate in water or organic solvent.", "2. Add trifluoromethanesulfonic acid to the solution and stir well.", "3. Heat the solution to a temperature between 50-70°C.", "4. The reaction will occur spontaneously, resulting in the formation of Silver trifluoromethanesulfonate.", "5. Allow the solution to cool to room temperature and then filter the precipitate.", "6. Wash the precipitate with water or organic solvent to remove any impurities.", "7. Dry the product under vacuum to obtain pure Silver trifluoromethanesulfonate powder."] } | |

| 2923-28-6 | |

Molecular Formula |

CHAgF3O3S |

Molecular Weight |

257.95 g/mol |

IUPAC Name |

silver;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Ag/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

WCGIGOVLOFXAMG-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Ag+] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Ag] |

| 2923-28-6 | |

Pictograms |

Corrosive; Irritant |

Related CAS |

1493-13-6 (Parent) |

synonyms |

AgOTf cpd Al(OTf)3 aluminum triflate As(otf)2 cerium triflate Cu(OTf)2 cupric trifluoromethanesulfonate Eu(OTf)3 In(OTf)3 indium triflate mercury(II) trifluoromethanesulfonate samarium triflate silver triflate silver trifluoromethanesulfonate TFMSA cpd triflic acid trifluoromethanesulfonate trifluoromethanesulfonic acid trifluoromethanesulfonic acid, aluminum salt trifluoromethanesulfonic acid, barium salt trifluoromethanesulfonic acid, cerium (+3) salt trifluoromethanesulfonic acid, cupric salt trifluoromethanesulfonic acid, indium salt trifluoromethanesulfonic acid, lanthanum (+3) salt trifluoromethanesulfonic acid, lithium salt trifluoromethanesulfonic acid, samarium salt trifluoromethanesulfonic acid, silver (+1) salt trifluoromethanesulfonic acid, zinc salt zinc triflate |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)